molecular formula C10H14N2O5 B1401767 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid CAS No. 1311278-69-9

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid

Cat. No. B1401767
M. Wt: 242.23 g/mol
InChI Key: LQDJBMREDMPYAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O5 . Its molecular weight is 242.23 . For more detailed structural information, you may need to refer to the specific molecular file (1311278-69-9.mol) mentioned in the sources .

Scientific Research Applications

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of related compounds. For example, Magata et al. (2017) achieved high optical purity in the synthesis of a methyl ester derivative using a Pd-catalyzed amide coupling, highlighting the utility of this compound in stereoselective chemical synthesis (Magata et al., 2017).

Synthesis of Heterocyclic Compounds

This chemical has applications in the synthesis of diverse heterocyclic compounds. Lkizler et al. (1996) demonstrated its use in creating 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, showing its versatility in synthesizing nitrogen-containing heterocycles (Lkizler et al., 1996).

Role in Macrolide Synthesis

Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids, useful in the synthesis of macrolides. This indicates the potential of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid in complex organic synthesis, including pharmaceutical applications (Wasserman et al., 1981).

Development of Constrained Non-Peptide Mimetics

Sheng et al. (2015) studied a compound containing a proline-like moiety derived from 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid, revealing its use in developing new, stable molecular structures for potential therapeutic applications (Sheng et al., 2015).

Synthesis of Amino Acid Derivatives

Kollár and Sándor (1993) reported the hydroformylation of a derivative to produce important intermediates for synthesizing homochiral amino acid derivatives, illustrating its role in the preparation of biologically relevant molecules (Kollár & Sándor, 1993).

Peptide Synthesis

Benoiton and Chen (1981) demonstrated the compound's implication in peptide synthesis, specifically in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. This showcases its utility in peptide chemistry and the synthesis of complex biological molecules (Benoiton & Chen, 1981).

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDJBMREDMPYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Reactant of Route 2
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Reactant of Route 3
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Reactant of Route 4
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2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Reactant of Route 5
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Reactant of Route 6
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid

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